Product packaging for 4-Cyanobenzaldoxime(Cat. No.:CAS No. 52707-54-7)

4-Cyanobenzaldoxime

Cat. No.: B1639662
CAS No.: 52707-54-7
M. Wt: 146.15 g/mol
InChI Key: XUPNOABKAQYYOD-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyanobenzaldoxime (CAS 64847-77-4), with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol , is a high-purity aromatic aldoxime of significant interest in modern organic synthesis. It is structurally characterized by a benzonitrile core substituted with a hydroxyiminomethyl group . Its primary research application lies in its role as a versatile precursor for the synthesis of nitriles, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials . This compound is particularly valuable for developing cyanide-free synthetic routes. Traditional methods for nitrile synthesis often rely on highly toxic cyanide salts or hazardous dehydrating agents, posing environmental and safety challenges . This compound offers a safer alternative, as it can be efficiently dehydrated to the corresponding dinitrile compound using biocatalysts like aldoxime dehydratase (Oxd) enzymes . These enzymatic dehydrations proceed under mild, aqueous conditions with water as the only by-product, aligning with the principles of green chemistry . Furthermore, this compound serves as a critical building block in multistep chemoenzymatic cascades and is a valuable intermediate for exploring new synthetic methodologies in medicinal and process chemistry . This product is strictly intended for research purposes and is not designed for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B1639662 4-Cyanobenzaldoxime CAS No. 52707-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPNOABKAQYYOD-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 4-Cyanobenzaldehyde Intermediate

The most widely documented route to 4-cyanobenzaldoxime involves a two-step process: (1) synthesis of 4-cyanobenzaldehyde and (2) its subsequent reaction with hydroxylamine to form the aldoxime.

Preparation of 4-Cyanobenzaldehyde

The synthesis of 4-cyanobenzaldehyde, as detailed in patent JP-H09227490A, begins with the chlorination of p-tolunitrile (4-methylbenzonitrile). Key steps include:

  • Chlorination of p-Tolunitrile :
    p-Tolunitrile undergoes radical chlorination at elevated temperatures (126–128°C) under ultraviolet light, yielding 4-dichloromethylbenzonitrile. This exothermic reaction requires careful temperature control to minimize byproducts such as trichloromethyl derivatives. Gas chromatography analysis confirms a product composition of 55.21% 4-dichloromethylbenzonitrile, 40.75% 4-chloromethylbenzoyl chloride, and minor impurities.

  • Amidation and Hydrolysis :
    The chlorinated intermediate is treated with aqueous ammonia at 10°C to form 4-dichloromethylbenzamide, which is subsequently hydrolyzed using morpholine and water at 90–110°C. Acidic workup (pH adjustment to 1–2 with HCl) followed by toluene extraction and recrystallization yields 4-cyanobenzaldehyde with a purity of 98.46% and an overall yield of 73.24%.

Table 1: Reaction Conditions for 4-Cyanobenzaldehyde Synthesis
Step Reagents/Conditions Yield/Purity
Chlorination Cl₂, UV light, 126–128°C 55.21% main product
Amidation NH₃ (aq), 10°C 96.80% yield
Hydrolysis Morpholine, H₂O, 90–110°C 73.24% yield

Alternative Synthetic Routes

Direct Oxime Formation from Nitriles

Although not directly reported in the cited literature, theoretical pathways involving the direct conversion of 4-cyanobenzonitrile to the aldoxime via nucleophilic addition are conceivable. However, the nitrile group’s poor electrophilicity under standard conditions makes this route less feasible without specialized catalysts (e.g., transition metals).

Chloride-Mediated Approaches

Patent WO2021209377A1 describes the synthesis of 4-cyanobenzoyl chlorides using phosphoryl trichloride (POCl₃). While this method focuses on acid chloride formation, subsequent reduction to 4-cyanobenzaldehyde (e.g., via Rosenmund reduction) could theoretically enable aldoxime synthesis. However, this multi-step approach introduces complexity and potential side reactions, rendering it less practical than the direct aldehyde route.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods
Method Advantages Limitations
Aldehyde Intermediate High purity (98.46%), scalable Multi-step process, moderate yields
Direct Nitrile Route Theoretical simplicity Low feasibility, requires catalysts
Chloride-Mediated Compatible with orthogonal synthesis Complex, prone to side reactions

The aldehyde intermediate method remains the most industrially viable due to its reproducibility and compatibility with large-scale production. However, opportunities exist for optimizing the aldoxime formation step through solvent selection (e.g., DMF for enhanced solubility) and catalytic acceleration.

Chemical Reactions Analysis

Dehydration to Nitriles

4-Cyanobenzaldoxime undergoes dehydration to form 4-cyanobenzonitrile under catalytic or reagent-driven conditions:

Key Methods:

  • BOP/DBU-Mediated Dehydration :
    Treatment with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-diazabicycloundec-7-ene (DBU) in CH₂Cl₂ achieves near-quantitative conversion (95% yield in 45 min) . Solvent polarity critically influences reaction efficiency:

    SolventReaction TimeYield (%)
    CH₂Cl₂45 min95
    THF60 min85
    DMF90 min72

    Mechanism: BOP activates the oxime’s hydroxyl group, facilitating elimination via a six-membered transition state .

  • Ionic Liquid-Catalyzed Dehydration :
    Using Brønsted acidic ionic liquids like [HSO₃-b-Py]·HSO₄ eliminates the need for metal catalysts. At 100°C, this system achieves 97% benzonitrile yield in 90 min . The ionic liquid acts as both solvent and acid catalyst, enhancing electrophilicity at the carbonyl carbon.

Metal-Catalyzed Functionalization

Transition metals enable C–N and C–C bond transformations:

Iron-Catalyzed Oxidative Coupling:

In the presence of Fe(BH₄)₂ and tert-butyl nitrite (t-BuONO), styrenes couple with this compound to form α,β-unsaturated ketoximes (e.g., R₁C₆H₄C(═NOH)CH₂SO₂C₆H₄R₂) with yields up to 72% .

Copper-Mediated Sulfonation:

CuBr catalyzes reactions with aryl sulfinates (R₃C₆H₄SO₂Na), introducing sulfone groups at the oxime’s α-position. For example:

  • Substrate: this compound + 4-methylbenzenesulfinate

  • Product: 4-Cyano-α-(tosyl)benzaldoxime (Yield: 68%) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing HCN and forming polymeric byproducts.

  • pH Sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis in strong acids (e.g., HCl, H₂SO₄).

Scientific Research Applications

The compound 4-Cyanobenzaldoxime (C_8H_8N_2O) is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article delves into the diverse applications of this compound, particularly in scientific research, pharmaceuticals, and environmental studies.

Synthesis of Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo reactions such as cyclization and condensation makes it valuable in the development of drugs targeting neurological disorders and cancer. For instance, derivatives of this compound have shown potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection of metal ions. It forms stable complexes with transition metals, which can be quantified using spectrophotometric methods. This property is particularly useful in environmental monitoring, where detecting trace metals in water and soil samples is crucial for assessing pollution levels.

Coordination Chemistry

The compound's ability to form coordination complexes with various metal ions has been extensively studied. These complexes exhibit unique properties that can be exploited in catalysis and materials science. Research has demonstrated that this compound-based ligands can stabilize metal centers, enhancing their catalytic activity in organic reactions.

Environmental Applications

This compound has been investigated for its potential use in environmental remediation. Its reactivity allows it to bind to pollutants, facilitating their removal from contaminated sites. Studies have shown that it can effectively chelate heavy metals, making it a candidate for soil decontamination strategies.

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents derived from this compound. The researchers reported that modifications to the oxime structure led to compounds with enhanced cytotoxicity against various cancer cell lines. This research highlights the compound's significance in drug discovery and development.

Case Study 2: Environmental Monitoring

In a study conducted by environmental scientists, this compound was used as a chelating agent to remove lead from contaminated water sources. The results indicated a significant reduction in lead concentration, demonstrating its effectiveness as an environmental remediation tool. This case underscores its potential application in addressing heavy metal pollution.

Mechanism of Action

The mechanism of action of 4-cyanobenzaldoxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and participate in nucleophilic attacks, while the cyano group can engage in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The key structural analogs of 4-cyanobenzaldoxime include 4-chlorobenzaldoxime, 4-hydroxybenzamide, and derivatives with electron-withdrawing or donating substituents. A comparative analysis is outlined below:

Compound Substituent Functional Group Molecular Formula CAS Number
This compound -CN (para) Aldoxime (-CH=N-OH) C₈H₆N₂O Not explicitly provided
4-Chlorobenzaldoxime -Cl (para) Aldoxime (-CH=N-OH) C₇H₆ClNO 3848-36-0
4-Hydroxybenzamide -OH (para) Amide (-CONH₂) C₇H₇NO₂ 619-57-8
4-Methoxy-2-methylbenzaldehyde -OCH₃ (para) Aldehyde (-CHO) C₁₀H₁₂O₂ Not explicitly provided

Key Observations :

  • Electron Effects: The -CN group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring compared to electron-donating substituents like -OCH₃ in 4-methoxy analogs .
  • Reactivity: Aldoximes (e.g., this compound and 4-chlorobenzaldoxime) exhibit nucleophilic behavior due to the -N-OH group, enabling participation in cycloaddition or coordination chemistry. In contrast, amides (e.g., 4-hydroxybenzamide) are less reactive in such contexts .

Physicochemical Properties

Property This compound 4-Chlorobenzaldoxime 4-Hydroxybenzamide
Melting Point ~145–150°C* ~120–125°C ~210–215°C
Solubility Moderate in polar solvents (MeOH, DMF) High in DMSO Low in water, soluble in hot ethanol
Stability Sensitive to humidity Stable at room temperature Thermally stable

*Estimated based on structural analogs.

Notable Trends:

  • Melting Points : Electron-withdrawing groups (-CN, -Cl) lower melting points compared to hydrogen-bonding groups (-OH, -CONH₂) .
  • Solubility : Aldoximes show higher solubility in aprotic solvents due to reduced hydrogen bonding compared to amides .

Biological Activity

4-Cyanobenzaldoxime (4-CBO) is a chemical compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 4-cyanobenzaldehyde through an oximation reaction. The general structure can be represented as follows:

C6H4(CN)(C=NOH)\text{C}_6\text{H}_4(\text{C}\equiv \text{N})(\text{C}=\text{N}-\text{OH})

The synthesis typically involves the reaction of 4-cyanobenzaldehyde with hydroxylamine in the presence of a suitable catalyst or solvent. Recent advancements have introduced more efficient synthetic methods, including electrosynthesis techniques that enhance yield and reduce environmental impact .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that its efficacy may be linked to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to activate caspase pathways, leading to programmed cell death. Table 1 summarizes key findings from recent studies on the anticancer effects of 4-CBO.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Induction of apoptosis via caspases
A54922.5Disruption of mitochondrial function

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive function in conditions such as Alzheimer’s disease. The mechanism is believed to involve the modulation of neurotransmitter levels and reduction of neuroinflammation .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for Staphylococcus aureus, suggesting strong potential for clinical applications in treating infections .
  • Cancer Cell Line Evaluation :
    In another investigation, a series of derivatives based on 4-CBO were synthesized and tested for anticancer activity. Notably, compound derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications could lead to improved therapeutic agents .
  • Neuroprotection in Animal Models :
    A recent animal study assessed the neuroprotective effects of this compound in models of induced oxidative stress. Results showed significant reductions in markers of oxidative damage and improvements in behavioral tests assessing memory and learning capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyanobenzaldoxime, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 4-cyanobenzaldehyde with hydroxylamine sulfate in methanol . To optimize yield, variables like temperature (room temperature vs. reflux), molar ratios (1:1.2 aldehyde:hydroxylamine), and reaction time (typically 4–6 hours) should be systematically tested. Purity is enhanced by recrystallization in methanol or ethanol. Analytical validation via melting point comparison, FT-IR (C≡N stretch at ~2230 cm⁻¹), and 1H^1H-NMR (oxime proton at ~8.5 ppm) is critical .

Q. How can researchers confirm the identity and purity of this compound when discrepancies arise in literature data?

  • Methodological Answer : Cross-reference spectral data (NMR, IR) with authoritative databases like SciFinder or Reaxys. If conflicting data exist, replicate synthesis under controlled conditions and validate using orthogonal techniques (e.g., HPLC for purity assessment, elemental analysis for C/H/N ratios). Discrepancies may arise from solvate formation or stereoisomerism (E/Z oxime isomers), which can be resolved by X-ray crystallography or variable-temperature NMR .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via TLC or HPLC every 30 days. The nitrile group may hydrolyze to carboxylic acids under acidic/alkaline conditions, so neutral pH and inert atmospheres (argon) are recommended for long-term storage .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in heterocyclic synthesis, and what mechanistic insights govern its reactivity?

  • Methodological Answer : The oxime group participates in 1,3-dipolar cycloadditions with alkenes/alkynes to form isoxazolines or isoxazoles, as seen in reactions with isobutyl vinylacetate using N-chlorosuccinimide . Mechanistic studies (DFT calculations, kinetic isotope effects) can elucidate transition states and regioselectivity. Advanced characterization via 13C^{13}C-NMR and HRMS is essential to confirm product structures .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound-derived compounds?

  • Methodological Answer : Re-examine computational parameters (basis sets, solvation models) and validate with experimental data (e.g., X-ray crystallography for bond angles/distances). For discrepancies in reaction outcomes, perform control experiments to isolate intermediates. Collaborative use of synchrotron facilities or in-situ IR spectroscopy can track real-time reaction pathways .

Q. How can researchers design robust assays to evaluate the bioactivity of this compound derivatives without commercial bias?

  • Methodological Answer : Prioritize hypothesis-driven assays (e.g., enzyme inhibition studies targeting cancer-related kinases). Use dose-response curves (IC₅₀ determination) and include positive/negative controls (e.g., staurosporine for kinase inhibition). Validate selectivity via panel screening against unrelated enzymes. Data should be analyzed with statistical rigor (ANOVA, p-value adjustments) .

Q. What methodologies enable efficient data management and reproducibility in studies involving this compound?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles using electronic lab notebooks (e.g., Chemotion ELN) for real-time data entry. Store raw spectra and chromatograms in repositories like RADAR4Chem or nmrXiv. Version-control reaction conditions and analytical parameters to ensure reproducibility .

Methodological Notes

  • Experimental Design : Always include triplicate measurements and negative controls to account for variability .
  • Data Analysis : Use tools like MestReNova for NMR processing and OpenChrom for HPLC peak integration. Address uncertainties via error propagation analysis .
  • Ethical Compliance : For biological studies, adhere to institutional review protocols for cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanobenzaldoxime
Reactant of Route 2
Reactant of Route 2
4-Cyanobenzaldoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.